Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1) is a highly specific analytical reference standard utilized in pharmaceutical quality control. Structurally, it is a derivative of the cholesterol-lowering API Atorvastatin, characterized by the formation of a pyrrolidone lactam ring via intramolecular cyclization and a methyl ester at the C7 position [1]. In procurement contexts, this compound is essential for validating stability-indicating assays, specifically tracking photolytic and solvolytic degradation pathways to ensure final drug formulations comply with stringent regulatory thresholds (typically <0.1% for unknown/known individual impurities) [2].
Substituting Atorvastatin Lactam Methyl Ester with related in-class compounds—such as Atorvastatin Lactam (sodium salt), Atorvastatin Methyl Ester, or Atorvastatin Lactone—fundamentally compromises analytical method validation [1]. These comparators lack either the specific C7 methyl ester group or the pyrrolidone lactam ring, which drastically alters their hydrophobicity, HPLC retention times, and mass spectrometric fragmentation patterns [2]. Using an incorrect structural analog prevents the accurate calibration of relative response factors (RRF) and limit of quantification (LOQ) assays, leading to non-compliant batch releases, misidentified degradation peaks, and failed stability studies in regulatory audits [1].
In mass spectrometric impurity profiling, Atorvastatin Lactam Methyl Ester provides a precise monoisotopic mass corresponding to the formula C34H37FN2O6 (MW: 588.68 g/mol) [1]. This allows for unambiguous quantitative differentiation from the parent Atorvastatin (MW: 558.65 g/mol) and the unesterified Atorvastatin Lactam sodium salt (MW: 596.66 g/mol). Utilizing this specific reference standard enables the calibration of exact m/z transitions in LC-MS/MS, preventing false-positive quantification of overlapping degradation products[2].
| Evidence Dimension | Molecular Weight / Precursor Mass |
| Target Compound Data | 588.68 g/mol (C34H37FN2O6) |
| Comparator Or Baseline | Atorvastatin API (558.65 g/mol) |
| Quantified Difference | +30.03 g/mol mass shift |
| Conditions | LC-MS/MS method development |
Exact mass differentiation is mandatory for LC-MS/MS method development, ensuring no cross-talk or false positive quantification between different atorvastatin degradation products.
The dual structural modifications in Atorvastatin Lactam Methyl Ester—intramolecular lactamization and C7 methyl esterification—eliminate the ionizable carboxylic acid present in the parent API [1]. This fundamentally alters its partition coefficient, resulting in a significantly stronger retention on C18 reverse-phase HPLC columns compared to Atorvastatin. Procurement of this exact standard is required to establish accurate relative response factors (RRF) and define the specific retention time window for this photodegradation product during stability-indicating assay validation [2].
| Evidence Dimension | Chromatographic Polarity / Retention Behavior |
| Target Compound Data | Non-ionizable, highly hydrophobic (lactam + methyl ester) |
| Comparator Or Baseline | Atorvastatin API (ionizable carboxylic acid / calcium salt) |
| Quantified Difference | Elimination of pH-dependent ionization at C7 |
| Conditions | Reverse-phase C18 HPLC |
Guaranteed baseline separation and accurate RRF calibration are critical for QA/QC labs to quantify this specific degradation product without peak interference from the main API.
While impurities like desfluoro-atorvastatin represent synthetic byproducts, Atorvastatin Lactam Methyl Ester serves as a specific quantitative marker for combined environmental stress[1]. It specifically tracks the photodegradation of the pyrrole ring into a lactam, coupled with esterification often occurring in methanolic solutions. Procuring this standard allows QA/QC laboratories to accurately quantify this specific degradation pathway, ensuring compliance with ICH guidelines that mandate the tracking of individual degradation products exceeding the 0.1% threshold[2].
| Evidence Dimension | Degradation Pathway Specificity |
| Target Compound Data | Tracks combined photolytic/methanolic stress |
| Comparator Or Baseline | Desfluoro-atorvastatin (tracks raw material/synthetic impurity) |
| Quantified Difference | Differentiates environmental degradation from synthetic carryover |
| Conditions | ICH stability stress testing (UV light + solvent exposure) |
Procuring this standard allows laboratories to pinpoint the exact environmental vulnerabilities of a formulation rather than conflating degradation with synthetic manufacturing errors.
Procured as a spiked reference standard to prove that a QA/QC method can baseline-resolve photolytic and solvolytic degradation products from the main Atorvastatin peak during accelerated stability testing [1].
Utilized to calibrate mass spectrometers for the exact detection of the C34H37FN2O6 precursor mass, ensuring API batches meet stringent ICH Q3A/Q3B guidelines for unknown/known impurities [2].
Employed as a known marker to map the degradation pathways of Atorvastatin formulations when exposed to UV light or methanolic excipient interactions over time, guiding optimal excipient selection [1].